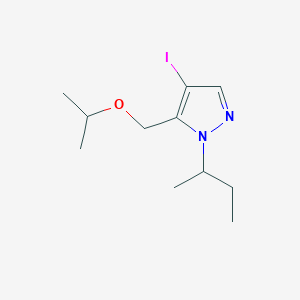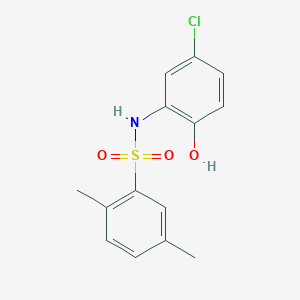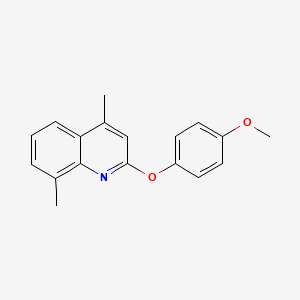
2-(4-Methoxyphenoxy)-4,8-dimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenoxy)-4,8-dimethylquinoline is a chemical compound that has gained significant attention in recent times due to its potential applications in scientific research. This compound is also known as 4,8-dimethyl-2-(4-methoxyphenoxy)quinoline or DMQ. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. DMQ has been extensively studied for its biological properties, and it has shown promising results in various research fields.
Aplicaciones Científicas De Investigación
Anticancer Properties
2-(4-Methoxyphenoxy)-4,8-dimethylquinoline has shown promise as an anticancer agent. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a related compound, was identified as a potent inducer of apoptosis with excellent blood-brain barrier penetration and high efficacy in cancer models (Sirisoma et al., 2009).
Pharmaceutical Applications
2-(4-Methoxyphenoxy)-4,8-dimethylquinoline has been used in the development of small ABCB1 inhibitors, highlighting its potential in pharmaceutical applications (Colabufo et al., 2008).
Analytical Chemistry
In analytical chemistry, this compound has been employed as an injection marker in high-speed logD assays, demonstrating its utility in improving the accuracy and efficiency of chemical analyses (Nishimura et al., 2009).
Photobehavior Research
The photobehavior of mixed nπ*/ππ* triplets, involving compounds like 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline, has been studied for insights into solvent-dependent hydrogen abstraction and reequilibration upon protein binding (Jornet et al., 2011).
Drug Development
Its use in the design and synthesis of 2-phenylquinolin-4-ones (2-PQs) as antitumor agents reflects its significance in drug development. These compounds have shown significant inhibitory activity against various tumor cell lines (Chou et al., 2010).
Antileishmanial Drug Metabolism
Studying the metabolism of related 8-aminoquinoline compounds in rat liver microsomes has implications for antileishmanial drug development, with 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline serving as a structural analog (Theoharides et al., 1985).
Alzheimer's Disease Treatment
The family of 2-substituted 8HQs, including 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline, has been explored for Alzheimer's disease treatment due to their ability to complex with metal ions and interact with amyloid-β peptide (Kenche et al., 2013).
Molecular Docking Studies
This compound has been involved in molecular docking studies for understanding its interaction with various protein receptors, which is crucial for drug design and discovery (Nair et al., 2014).
Fluorescent Sensor Development
It has been used in the development of fluorescent sensors for zinc ion detection, which has applications in cell imaging studies, indicating its relevance in biochemical research (Pradhan et al., 2015).
Thermochemical Studies
Thermochemical studies involving this compound have provided insights into the effects of inter- and intramolecular hydrogen bonds, which is crucial for understanding the behavior of organic compounds (Varfolomeev et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds like 5-(4-methoxyphenoxy)-2,4-quinazolinediamine have been found to target dihydrofolate reductase in humans and yeast .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets in a way that affects the normal functioning of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been found to be influenced by various environmental factors .
Propiedades
IUPAC Name |
2-(4-methoxyphenoxy)-4,8-dimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-5-4-6-16-13(2)11-17(19-18(12)16)21-15-9-7-14(20-3)8-10-15/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJNOIVZHRPHEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)-4,8-dimethylquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]propanenitrile](/img/structure/B2380771.png)
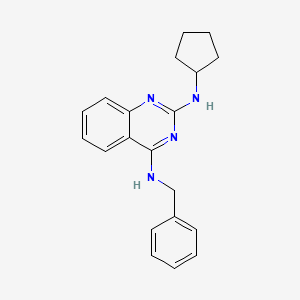

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2380776.png)


![N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2380780.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2380785.png)


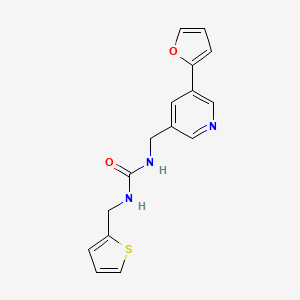
![methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate](/img/structure/B2380791.png)
